Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI), also known as desformoterol, is a compound with significant pharmacological properties, primarily recognized for its role as a beta-adrenergic agonist. This compound is classified under the category of amino alcohols and is particularly noted for its application in respiratory therapies due to its bronchodilator effects.
The synthesis of benzenemethanol, 3-amino-4-methoxy-alpha-methyl involves several steps, primarily focusing on the introduction of functional groups to a benzyl alcohol framework. Common methods include:
The reaction conditions typically involve:
Desformoterol features a complex molecular structure characterized by:
Desformoterol participates in various chemical reactions, including:
The reaction mechanisms often involve nucleophilic attack by the amino group on electrophilic centers in substrates, facilitating various transformations relevant to medicinal chemistry .
Desformoterol acts primarily as a selective beta-2 adrenergic receptor agonist.
Pharmacological studies indicate that desformoterol exhibits prolonged action compared to other beta agonists, enhancing its therapeutic utility in respiratory conditions.
Desformoterol has notable applications in scientific research and medicine:
Systematic naming of this compound follows IUPAC conventions prioritizing functional group hierarchy: the parent benzenemethanol indicates a hydroxy-methyl-substituted benzene ring. Numeric locants (3-amino-4-methoxy) specify substituent positions relative to the benzylic carbon, while the α-methyl designation denotes a methyl group attached to the chiral benzylic carbon [1] [5]. This generates the formal name: Benzenemethanol, α-(aminomethyl)-4-hydroxy-3-methoxy-, (αS)- (when stereochemistry is specified).
Table 1: Nomenclature Variations for 3-Amino-4-methoxy-α-methylbenzenemethanol
| Naming System | Designation |
|---|---|
| IUPAC Name | Benzenemethanol, α-(aminomethyl)-4-hydroxy-3-methoxy- |
| CAS Registry | 35778-41-7 |
| Stereospecific Variant | (αS)-Benzenemethanol, α-(aminomethyl)-4-hydroxy-3-methoxy- [CAS: 1445-91-6*] |
| Common Analogues | 3-O-Methylisoprenaline hydrochloride [CAS: 1420-27-5] [1] |
* Note: CAS 1445-91-6 refers to (S)-α-methylbenzenemethanol, illustrating naming logic for chiral centers [7].
The α-methyl substitution induces chirality, creating (R) and (S) enantiomers with potentially distinct receptor affinities—mirroring the stereoselectivity observed in β-adrenergic ligands like levalbuterol [6]. The 3-amino-4-methoxy pattern diverges from catechol-based adrenergics (e.g., adrenaline’s 3,4-dihydroxybenzene), reducing susceptibility to catechol-O-methyltransferase (COMT) metabolism while retaining hydrogen-bonding capacity [4] [8].
The compound emerged from mid-20th-century efforts to optimize adrenergic agonists by mitigating catecholamine limitations: rapid metabolism, poor central nervous system (CNS) penetration, and lack of receptor subtype selectivity. Early SAR studies revealed that:
Box 1: Key Milestones in Benzenemethanol-Based Adrenergic Ligand Development
Scaffold optimization campaigns identified the 3-amino-4-methoxy-α-methylbenzenemethanol core as a versatile intermediate for generating subtype-selective agonists/antagonists. For example, structural analogs like 3-O-methylisoprenaline (CAS 1420-27-5) exhibited retained β-AR affinity despite lacking ortho-phenolic hydroxyls [1]. This highlighted the dispensability of catechol motifs for receptor engagement when compensated by alternative polar groups (e.g., amines).
This scaffold resides at the intersection of two pharmacologically significant chemical classes: arylethanolamines (e.g., isoproterenol) and benzylamines (e.g., dopamine). Its hybrid structure merges key pharmacophore elements from both [4] [8]:
Table 2: Pharmacophore Comparison of Adrenergic Ligand Classes
| Feature | Catecholamines (e.g., Norepinephrine) | Aryloxypropanolamines (e.g., Propranolol) | 3-Amino-4-methoxy-α-methylbenzenemethanol |
|---|---|---|---|
| Aromatic Head | Catechol (3,4-OH) | Variable (e.g., naphthalene) | 3-Amino-4-methoxy phenol |
| Linker | Ethanolamine | Oxymethylpropanolamine | Ethanolamine with α-methyl |
| Amino Group | Primary amine | Secondary/tertiary amine | Primary amine (variable N-alkylation) |
| Key Interactions | Ser5.42/5.46 H-bonds (TM5) | Lipid-accessible aromatic moiety | Asn6.55 H-bond; hydrophobic pocket occupancy |
The 3-amino group engages conserved transmembrane (TM) residues:
Table 3: Structural Determinants of Receptor Selectivity
| Residue (Ballesteros-Weinstein #) | Receptor Subtype | Role in Ligand Recognition |
|---|---|---|
| Ser5.42 | β₂-AR, D₁R | H-bond to catechol meta-OH |
| Asn6.55 | β₂-AR | H-bond to 3-amino group of non-catechol ligands |
| Val/Phe6.55 | α₁B-AR/α₂C-AR | Steric hindrance for bulkier substituents |
| Phe3.29 | α₁B-AR | π-π stacking with aromatic head [9] |
The meta-methoxy group occupies a lipophilic subpocket near TM6/7, reducing desolvation penalties upon binding—a feature exploited in high-affinity α₁B-AR antagonists like cyclazosin [9]. Unlike classical benzylamines (e.g., benzyl alcohol CAS 100-51-6), which lack the ethanolamine side chain, this scaffold’s extended conformation enables deep insertion into the orthosteric site, mimicking endogenous catecholamine pose [3] [4].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5